N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as a 4-chlorophenyl group, an ethyl group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through a cyclization reaction. This can be achieved by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Formation of the Pyrimidine Ring: The triazole intermediate is then subjected to a cyclization reaction with a suitable amidine or guanidine derivative to form the pyrimidine ring.
Substitution Reactions: The final step involves introducing the substituents (4-chlorophenyl, ethyl, and methyl groups) through substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Scientific Research Applications
N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a lead compound for the development of new drugs, particularly as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinases
Biological Studies: It has been studied for its cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Molecular Modeling: The compound has been used in molecular docking studies to understand its interactions with biological targets and to design more potent derivatives.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For example:
Comparison with Similar Compounds
N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar triazolopyrimidine scaffold and have shown similar biological activities, such as CDK and EGFR inhibition.
1,2,3-Triazolo[4,5-d]pyrimidine Derivatives: These compounds also exhibit antitumor activities and have been studied for their potential as anticancer agents.
The uniqueness of N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine lies in its specific substituents, which contribute to its distinct biological activities and potential as a lead compound for drug development.
Properties
Molecular Formula |
C15H16ClN5 |
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Molecular Weight |
301.77 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C15H16ClN5/c1-4-13-9(2)17-15-18-10(3)20-21(15)14(13)19-12-7-5-11(16)6-8-12/h5-8,19H,4H2,1-3H3 |
InChI Key |
POJORPKSMRCNLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C(=NC(=N2)C)N=C1C)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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